(3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone
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Overview
Description
Reagents: 1-(2-propan-2-yloxyethyl)piperazine, quinoline derivative.
Conditions: The reaction is conducted in the presence of a base such as triethylamine, and the mixture is heated to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
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Step 1: Synthesis of Quinoline Core
Reagents: Aniline derivatives, malonic acid, and phosphorus oxychloride.
Conditions: The reaction is carried out under reflux conditions, typically in a solvent such as ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
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Oxidation: : The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium.
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Reduction: : The carbonyl group can be reduced to form an alcohol.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: The reaction is conducted under mild conditions, often at room temperature.
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Substitution: : The piperazine moiety can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
(3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets. Together, these interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities with (3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone.
Piperazine Derivatives: Compounds like 1-(2-hydroxyethyl)piperazine and 1-(2-methoxyethyl)piperazine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and piperazine structure, which may confer distinct biological activities not observed in simpler derivatives. This combination allows for a broader range of interactions with biological targets, potentially leading to more potent and selective effects.
Properties
IUPAC Name |
(3-hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(2)25-12-11-21-7-9-22(10-8-21)19(24)18-15-5-3-4-6-16(15)20-13-17(18)23/h3-6,13-14,23H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJTKPSORETAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)C(=O)C2=C(C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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